

physical and chemical properties of Methyl 11methyldodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl 11-methyldodecanoate

Cat. No.: B164418

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An In-depth Technical Guide to Methyl 11methyldodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11-methyldodecanoate is a branched-chain fatty acid methyl ester (FAME). This class of molecules is of growing interest in various scientific fields due to their presence in biological systems and their potential applications in industrial and pharmaceutical research. This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 11-methyldodecanoate**, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological relevance.

Physical and Chemical Properties

The physical and chemical properties of **Methyl 11-methyldodecanoate** are summarized in the tables below. This data has been compiled from various chemical databases and literature sources.[1]

Table 1: General and Physical Properties



Property	Value	Source
Molecular Formula	C14H28O2	PubChem[1]
Molecular Weight	228.37 g/mol	PubChem[1]
IUPAC Name	methyl 11-methyldodecanoate	PubChem[1]
CAS Number	5129-57-7	PubChem[1]
Boiling Point	265.4 °C at 760 mmHg	LookChem[2]
Flash Point	115 °C	LookChem[2]
Density	0.866 g/cm ³	LookChem[2]
Vapor Pressure	0.00918 mmHg at 25°C	LookChem[2]
Storage Temperature	2-8°C	LookChem[2]

Table 2: Computed Properties

Property	- Value	Source
XLogP3	6	LookChem[2]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	11	PubChem[1]
Exact Mass	228.208930132	PubChem[1]
Topological Polar Surface Area	26.3 Ų	PubChem[1]
Heavy Atom Count	16	PubChem[1]
Complexity	164	PubChem[1]

Experimental Protocols



Synthesis: Transesterification of 11-Methyldodecanoic Acid

A common and effective method for the synthesis of **Methyl 11-methyldodecanoate** is through the acid-catalyzed transesterification of 11-methyldodecanoic acid with methanol.[3][4][5][6]

Materials:

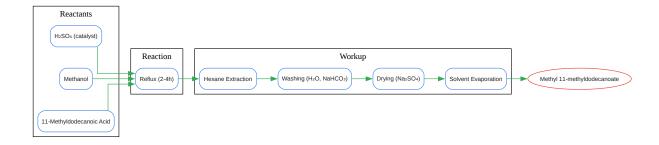
- 11-methyldodecanoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- · Anhydrous sodium sulfate
- Hexane
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 11-methyldodecanoic acid in an excess of anhydrous methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
- Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.



- Add hexane to extract the methyl ester and wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic layer again with water until neutral.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent using a rotary evaporator to yield crude **Methyl 11-methyldodecanoate**.



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Synthesis workflow for **Methyl 11-methyldodecanoate**.

Purification: Column Chromatography

Further purification of the crude product can be achieved by column chromatography.[7][8][9] [10]

Materials:

- Crude Methyl 11-methyldodecanoate
- Silica gel (60-120 mesh)



- Hexane
- Ethyl acetate
- Chromatography column
- Collection tubes

Procedure:

- Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
- Dissolve the crude **Methyl 11-methyldodecanoate** in a minimal amount of hexane.
- Load the sample onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
- Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of FAMEs, providing both qualitative and quantitative information.[1][11]

Typical GC-MS Parameters:

- Column: A non-polar capillary column (e.g., BPX-5 or similar) is commonly used.[11]
- Injector Temperature: 250 °C
- Oven Temperature Program:



- Initial temperature: 50 °C, hold for 1 minute.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Detector:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
 - Mass Range: m/z 40-500.



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GC-MS analysis workflow.

Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of **Methyl 11-methyldodecanoate**.

- ¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.6 ppm), a multiplet for the methine proton at the branch point, doublets for the terminal methyl groups at the branch, a triplet for the terminal methyl group of the straight-chain portion, and overlapping multiplets for the methylene protons of the long alkyl chain.
- ¹³C NMR: A signal for the carbonyl carbon of the ester (~174 ppm), a signal for the methoxy carbon (~51 ppm), and distinct signals for the carbons at and near the branch point, as well as a series of signals for the methylene carbons in the chain.

Chemical Reactivity



Methyl 11-methyldodecanoate, as a typical long-chain methyl ester, undergoes several characteristic chemical reactions.

Hydrolysis

In the presence of an acid or base catalyst and water, the ester can be hydrolyzed back to 11-methyldodecanoic acid and methanol.[12][13][14]

Transesterification

The methyl ester can undergo transesterification with other alcohols in the presence of an acid or base catalyst to form a different ester. This reaction is reversible and can be driven to completion by using a large excess of the new alcohol.[3][6]

Oxidation

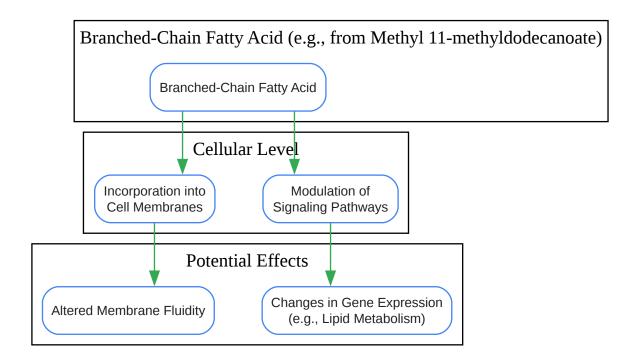
Branched-chain fatty acids and their esters can undergo oxidation. The presence of a methyl branch can influence the oxidation pathway, potentially leading to different products compared to straight-chain analogues.[15]

Biological Significance and Potential Applications

While specific signaling pathways involving **Methyl 11-methyldodecanoate** are not well-documented, branched-chain fatty acids (BCFAs) are known to be important components of bacterial cell membranes, where they play a role in maintaining membrane fluidity.[16][17] There is also emerging research suggesting that BCFAs may have roles in metabolic signaling and could influence gene expression related to fatty acid metabolism.[18][19]

Methyl 11-methyldodecanoate is used as a standard for the quantitative analysis of 11-methyllauric acid in various biological and natural product extracts.[20][21][22] Its well-defined structure and properties make it a valuable tool in lipidomics and metabolic research. Given the increasing interest in the biological activities of BCFAs, **Methyl 11-methyldodecanoate** may serve as a key molecule for investigating the influence of branched-chain structures on cellular processes.





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Potential biological roles of branched-chain fatty acids.

Conclusion

Methyl 11-methyldodecanoate is a branched-chain fatty acid methyl ester with well-defined physical and chemical properties. Standard organic chemistry techniques can be employed for its synthesis, purification, and analysis. While its direct role in biological signaling pathways is an area for further research, its utility as an analytical standard is established. The growing understanding of the importance of branched-chain fatty acids in biological systems suggests that **Methyl 11-methyldodecanoate** will continue to be a valuable compound for researchers in chemistry, biology, and medicine.

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